

# Application Notes and Protocols: N-Boc-4-acetylpiperidine in Medicinal Chemistry

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## Compound of Interest

Compound Name: *Tert-butyl 4-acetylpiperidine-1-carboxylate*

Cat. No.: *B153368*

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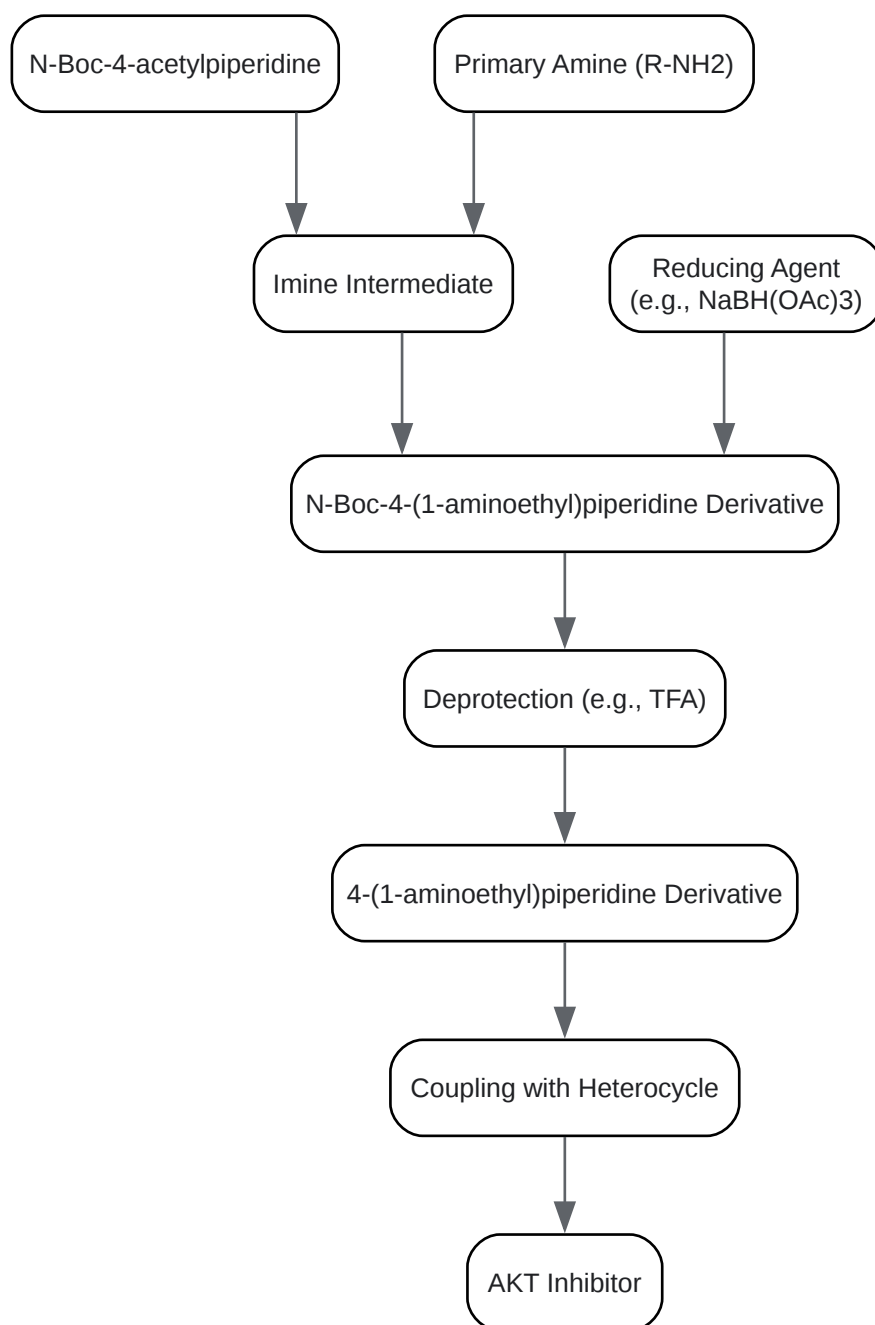
These application notes provide a comprehensive overview of the utility of N-Boc-4-acetylpiperidine as a versatile building block in medicinal chemistry. This key intermediate is instrumental in the synthesis of a variety of biologically active molecules, including kinase inhibitors and cholinesterase inhibitors. The strategic incorporation of the piperidine scaffold, facilitated by the reactive acetyl group and the protective Boc moiety, allows for the construction of complex molecular architectures with desirable pharmacological properties.

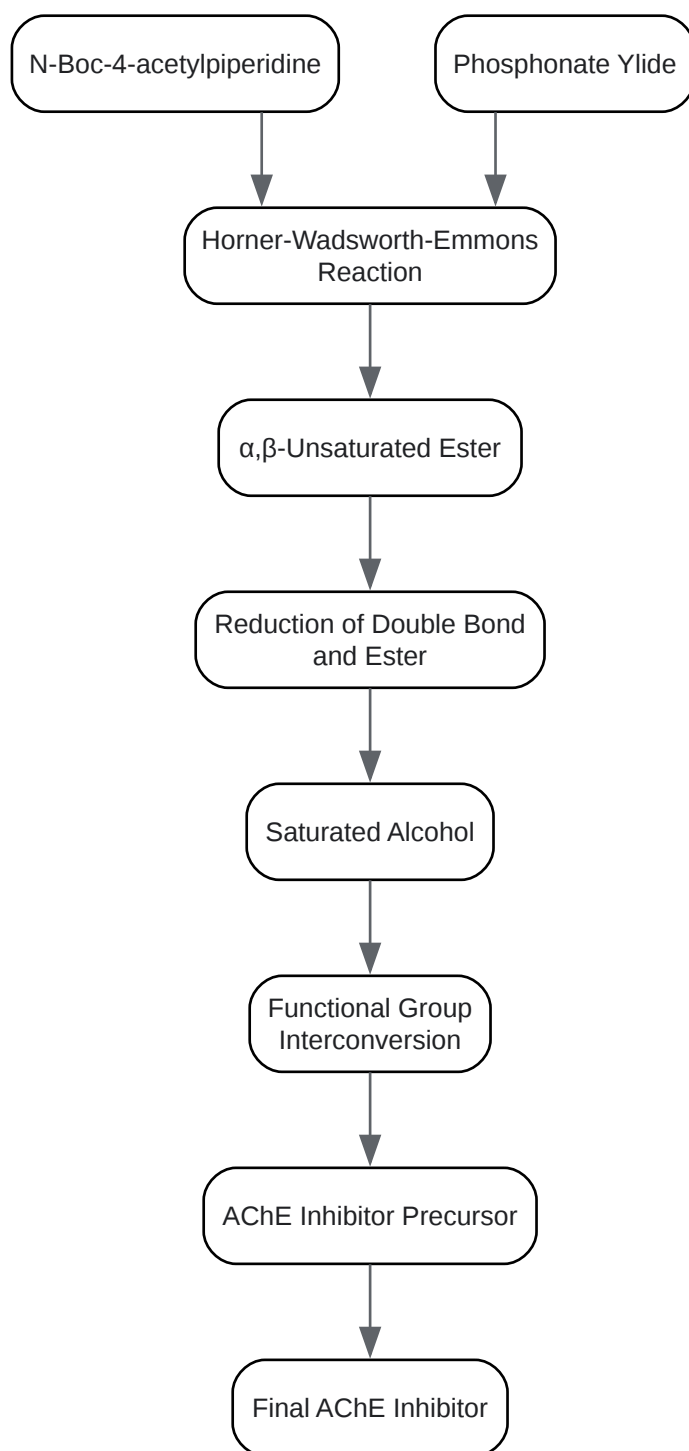
## Application in the Synthesis of AKT Inhibitors

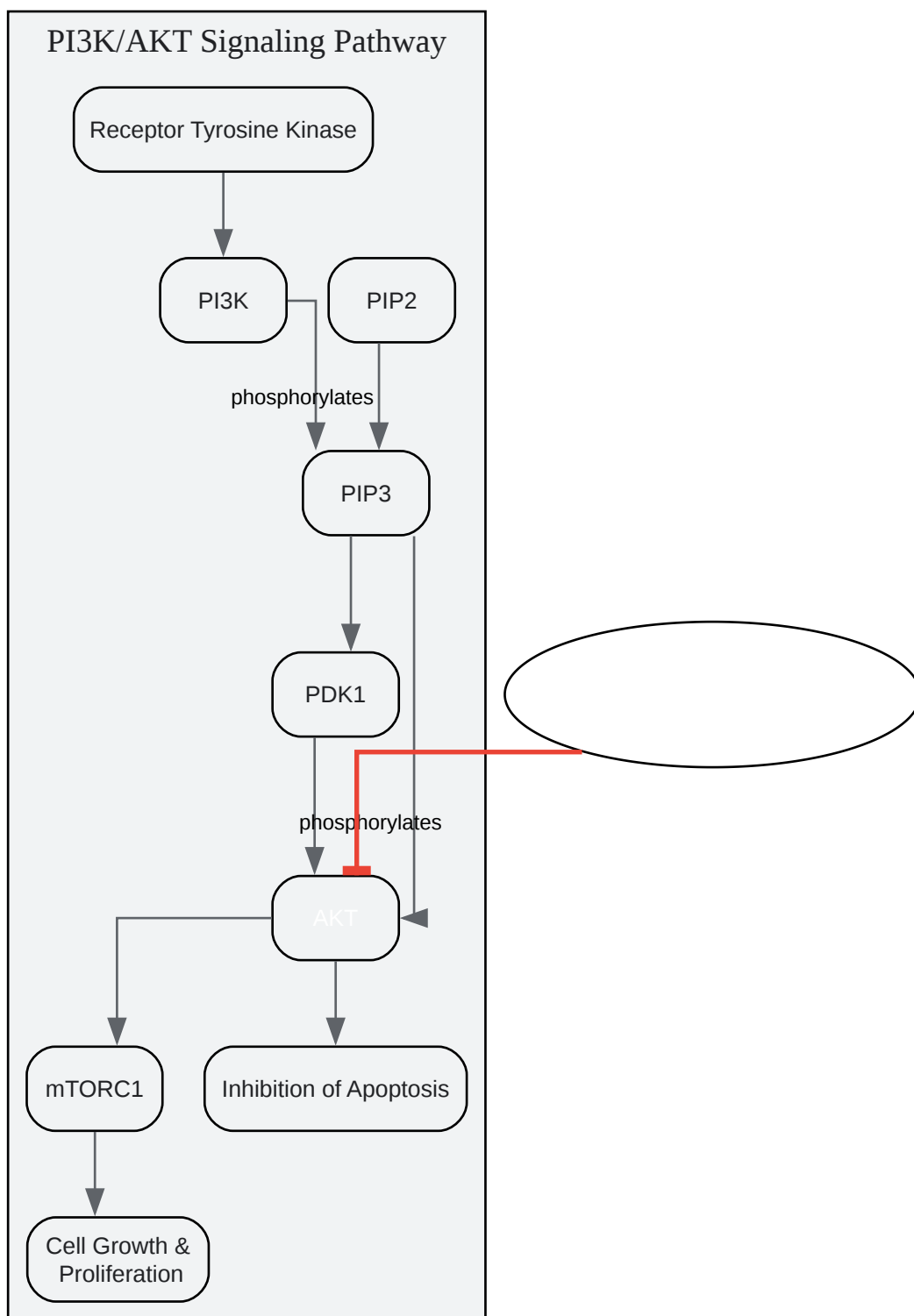
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. N-Boc-4-acetylpiperidine serves as a valuable starting material for the synthesis of potent AKT inhibitors. The piperidine core can be elaborated to interact with key residues in the ATP-binding pocket of the AKT enzyme.

## Synthetic Approach: Reductive Amination

A key transformation of N-Boc-4-acetylpiperidine is the reductive amination of the acetyl group to introduce diverse side chains, leading to the synthesis of novel AKT inhibitors.







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